6alpha-Bromo androstenedione, also known as (6alpha)-6-Bromoandrost-4-ene-3,17-dione, is a synthetic compound classified as a nonsteroidal, non-aromatizable competitive inhibitor of aromatase. Aromatase is an enzyme that converts androgens into estrogens, and the inhibition of this enzyme is crucial for therapeutic applications in conditions such as estrogen-dependent cancers. The compound has demonstrated significant inhibitory activity against aromatase with an IC50 value of approximately 5 nM.
The synthesis of 6alpha-Bromo androstenedione typically involves the bromination of androstenedione. This process can be carried out using bromine or bromine-containing reagents in an organic solvent like chloroform. Key steps include:
In industrial settings, large-scale production may utilize biotransformation processes involving genetically modified microorganisms such as Mycolicibacterium sp. These organisms can convert phytosterols into androstenedione, which is then brominated to yield 6alpha-Bromo androstenedione. Automated systems are often employed to ensure precise control over reaction parameters, enhancing product consistency and safety.
The molecular formula for 6alpha-Bromo androstenedione is C19H24BrO2, indicating a complex structure characteristic of steroid derivatives. The compound features a bromine atom at the 6alpha position of the steroid backbone.
6alpha-Bromo androstenedione can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The outcomes of these reactions depend on the specific reagents and conditions applied.
The mechanism by which 6alpha-Bromo androstenedione exerts its biological effects involves competitive inhibition of the aromatase enzyme. By binding to the active site of aromatase, it effectively prevents the conversion of androgens (such as testosterone) into estrogens (such as estradiol). This inhibition leads to decreased estrogen levels in the body, making it particularly useful in treating estrogen-dependent diseases like breast cancer .
6alpha-Bromo androstenedione finds extensive applications across various scientific fields:
This compound's unique properties and mechanisms make it a valuable asset in both research and therapeutic contexts.
6α-Bromoandrostenedione (systematic name: (6α)-6-bromoandrost-4-ene-3,17-dione) is a halogenated derivative of the natural androgen androstenedione. Its molecular formula is C₁₉H₂₅BrO₂, with a molecular weight of 365.31 g/mol [5] [9]. The core structure retains the androstane skeleton (a tetracyclic system of three cyclohexane rings and one cyclopentane ring), with a bromine atom substituted at the C6 position in the α-configuration. This stereochemistry places the bromine atom below the plane of the ring system, as defined by the trans-diaxial orientation relative to the C10 methyl group [9]. Key functional groups include:
The stereochemical assignment is confirmed by the IUPAC name (6S,8R,9S,10R,13S,14S)-6-Bromo-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthrene-3,17-dione and the SMILES notation C[C@]12CC[C@H]3[C@@H](C[C@H](Br)C4=CC(=O)CC[C@@]43C)[C@@H]1CCC2=O
[5] [9].
The C6 bromination of androstenedione yields two diastereomers differing in bromine orientation. Key distinctions include:
Table 1: Comparative Analysis of 6α- and 6β-Bromoandrostenedione Isomers
Property | 6α-Bromoandrostenedione | 6β-Bromoandrostenedione |
---|---|---|
Configuration at C6 | Bromine below ring plane (α-orientation) | Bromine above ring plane (β-orientation) |
Aromatase Inhibition | Moderate activity [9] | Potent inhibition (Kᵢ = 10–81 nM) [2] [10] |
Binding Affinity | Steric hindrance with active site | Optimal positioning for covalent modification |
Degradation in Solution | Rapid degradation in DMSO [6] | Pronounced degradation in DMSO/MeOH [3] |
The 6β-isomer is a well-characterized mechanism-based inactivator of aromatase (CYP19A1), forming a covalent adduct with the enzyme’s active site [2] [10]. In contrast, the 6α-isomer exhibits weaker inhibition due to steric incompatibility with the aromatase binding pocket [9]. Stability studies reveal both isomers degrade in organic solvents, but the 6β-isomer shows faster degradation kinetics under acidic conditions or during derivatization for GC-MS analysis [3] [6].
Solubility: 6α-Bromoandrostenedione dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and moderately in methanol, but exhibits low solubility in water [9]. This profile necessitates stock solutions in DMSO for in vitro studies.
Stability: Critical instability issues exist:
Reactivity: The C6 bromine participates in:
Table 2: Degradation of 6-Halogenated Steroids in Solution (90 Days)
Solvent | Storage Temp | 6α-Chloro-Testosterone Degradation | 6β-Bromo-Androstenedione Degradation | 6-Oxo-Androstenedione Degradation |
---|---|---|---|---|
DMSO | Room Temp | >80% | >70% | <5% |
DMSO | –20°C | >50% | >40% | <5% |
Methanol | Room Temp | >40% | >30% | <5% |
Adapted from stability studies of analogous 6-halogenated steroids [3] [6]
NMR Spectroscopy:
Mass Spectrometry:
Infrared Spectroscopy:
Table 3: Spectroscopic Fingerprints of 6α-Bromoandrostenedione
Technique | Key Assignments |
---|---|
¹H NMR | H4: δ 5.71 ppm (s); H6: δ 3.7–4.0 ppm (m); H18: δ 0.81 ppm (s); H19: δ 1.16 ppm (s) |
¹³C NMR | C3: δ 199.9 ppm; C4: δ 124.4 ppm; C5: δ 171.6 ppm; C6: δ 55.1 ppm; C17: δ 220.0 ppm |
MS (APCI) | [M+H]⁺: 365.10; [M+H–HBr]⁺: 285.18; Base peak: m/z 124.08 (fragmented A-ring) |
IR | 1740 cm⁻¹ (C=O, non-conjugated); 1715 cm⁻¹ (C=O, conjugated); 650 cm⁻¹ (C-Br) |
The spectroscopic data collectively confirm the regiochemistry, stereochemistry, and functional group composition of 6α-bromoandrostenedione [5] [9] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7